molecular formula C20H30N2O B6044067 (2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide

(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide

Cat. No. B6044067
M. Wt: 314.5 g/mol
InChI Key: MTEGXMIIEALPJW-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down the endocannabinoid anandamide, which plays a role in pain, anxiety, and inflammation. URB597 is a promising compound for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide selectively inhibits FAAH, which leads to an increase in anandamide levels in the brain. Anandamide acts on cannabinoid receptors, which are involved in regulating pain, mood, and appetite. By increasing anandamide levels, (2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide can modulate these processes.
Biochemical and Physiological Effects:
(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide has been shown to increase anandamide levels in the brain, which can lead to a variety of effects. In animal models, (2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide has been shown to reduce pain, anxiety, and depression-like behaviors. (2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide has also been shown to reduce drug-seeking behavior, suggesting potential for addiction treatment.

Advantages and Limitations for Lab Experiments

(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide is a useful tool for studying the endocannabinoid system and its role in various physiological and pathological processes. However, its effects are not specific to anandamide, as it can also increase levels of other fatty acid amides. Additionally, (2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide has a short half-life and must be administered frequently to maintain its effects.

Future Directions

There are several potential future directions for research on (2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide. One area of interest is its potential in treating various neurological and psychiatric disorders, such as chronic pain, anxiety, and depression. (2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide may also have potential in treating addiction and other substance use disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of (2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide.

Synthesis Methods

(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide can be synthesized through a multi-step process starting with the reaction of 1,5-dibromopentane with 3-phenylpropylamine to form 1-(3-phenylpropyl)-piperidine. This intermediate is then reacted with 4-methyl-2-pentenoyl chloride to yield (2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide.

Scientific Research Applications

(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. (2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide has also been investigated for its potential in treating addiction, as it has been shown to reduce drug-seeking behavior in rodents.

properties

IUPAC Name

(E)-4-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]pent-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c1-17(2)12-13-20(23)21-19-11-7-15-22(16-19)14-6-10-18-8-4-3-5-9-18/h3-5,8-9,12-13,17,19H,6-7,10-11,14-16H2,1-2H3,(H,21,23)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEGXMIIEALPJW-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)NC1CCCN(C1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C(=O)NC1CCCN(C1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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